(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
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Overview
Description
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine-substituted piperazine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.
Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.
Pyridine-Substituted Piperazine: This part of the molecule can be synthesized by reacting piperazine with pyridine derivatives.
Final Coupling: The final step involves coupling the benzofuran moiety with the piperidine and piperazine rings under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the piperidine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a therapeutic agent, given the presence of pharmacophoric groups like benzofuran and piperazine.
Medicine
In medicine, compounds with similar structures are often explored for their potential as drugs targeting neurological or psychiatric disorders.
Industry
Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and benzofuran moieties might interact with neurotransmitter receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
- (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-amine
- (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-21-17-25(16-19-15-18-5-1-2-6-22(18)29-19)10-8-20(21)26-11-13-27(14-12-26)23-7-3-4-9-24-23/h1-7,9,15,20-21,28H,8,10-14,16-17H2/t20-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNHQXZXLKPBQ-NHCUHLMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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